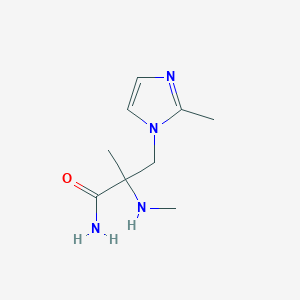
2-(4-Amino-1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Amino-1,3-dioxoisoindolin-2-yl)acetonitrile is a compound that features an isoindoline-1,3-dione core structure. This compound is of interest due to its potential applications in various fields, including pharmaceuticals, organic synthesis, and materials science. The presence of both amino and nitrile functional groups makes it a versatile intermediate in chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-1,3-dioxoisoindolin-2-yl)acetonitrile typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. One common method includes the reaction of phthalic anhydride with glycine in the presence of triethylamine and toluene as a solvent . Another approach involves the use of 4-aminobenzoic acid and phthalic anhydride in glacial acetic acid, followed by refluxing the mixture .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yield and purity, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Amino-1,3-dioxoisoindolin-2-yl)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the nitrile group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate for reduction , and various oxidizing agents for oxidation reactions. Substitution reactions often involve the use of alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitrile group can yield primary amines, while substitution reactions can introduce various alkyl or acyl groups.
Applications De Recherche Scientifique
2-(4-Amino-1,3-dioxoisoindolin-2-yl)acetonitrile has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(4-Amino-1,3-dioxoisoindolin-2-yl)acetonitrile and its derivatives involves interaction with specific molecular targets. For instance, its anticonvulsant activity is attributed to its interaction with γ-aminobutyric acid (GABA) receptors . The compound’s structure allows it to bind with high affinity to these receptors, modulating their activity and exerting its therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(1,3-Dioxoisoindolin-2-yl)butanoic acid: Another compound with an isoindoline-1,3-dione core, used in the synthesis of GABA analogs.
N-isoindoline-1,3-diones: A class of compounds with similar core structures, used in various applications including pharmaceuticals and materials science.
Uniqueness
2-(4-Amino-1,3-dioxoisoindolin-2-yl)acetonitrile is unique due to the presence of both amino and nitrile functional groups, which provide versatility in chemical reactions and potential for diverse applications. Its ability to interact with biological targets, such as GABA receptors, further distinguishes it from other similar compounds.
Propriétés
Formule moléculaire |
C10H7N3O2 |
|---|---|
Poids moléculaire |
201.18 g/mol |
Nom IUPAC |
2-(4-amino-1,3-dioxoisoindol-2-yl)acetonitrile |
InChI |
InChI=1S/C10H7N3O2/c11-4-5-13-9(14)6-2-1-3-7(12)8(6)10(13)15/h1-3H,5,12H2 |
Clé InChI |
ODUZZDMEBSVVGX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)N)C(=O)N(C2=O)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(Difluoromethyl)benzo[d]isothiazol-3(2H)-one](/img/structure/B13486378.png)



![7'-bromo-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]](/img/structure/B13486408.png)


![6,6-Dimethylspiro[2.5]octane-1-carboxylic acid](/img/structure/B13486416.png)



![3-Bromoimidazo[1,2-a]pyrazine-6-carboxylic acid hydrochloride](/img/structure/B13486446.png)
![8-Oxa-2,5-diazaspiro[3.5]nonan-6-one, trifluoroacetic acid](/img/structure/B13486447.png)
